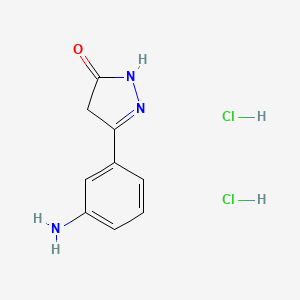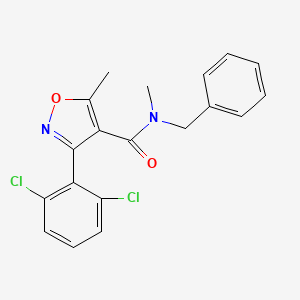![molecular formula C9H13NO4S2 B6011616 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as STS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising effects in various fields of research, including cancer treatment, neurology, and immunology. In
Wirkmechanismus
The mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation in the brain, and modulating the immune response in autoimmune diseases. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been shown to inhibit the activity of carbonic anhydrase, which may have implications for acid-base balance and ion transport in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential to induce apoptosis in cancer cells, which may have implications for cancer treatment. Additionally, 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been shown to have neuroprotective effects, which may have implications for treating neurodegenerative diseases. One limitation of using 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in lab experiments is its potential toxicity, particularly at high doses. Additionally, more research is needed to fully understand the mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid. One area of research could be exploring the potential use of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid as a cancer treatment, particularly in combination with other chemotherapy drugs. Another area of research could be exploring the potential use of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid and its potential side effects, particularly at high doses.
Synthesemethoden
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with sec-butylamine and sulfonyl chloride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, particularly in breast and lung cancer cells. 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, 4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid has been studied for its potential use in immunology research, particularly in modulating the immune response in autoimmune diseases.
Eigenschaften
IUPAC Name |
4-(butan-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-3-6(2)10-16(13,14)7-4-8(9(11)12)15-5-7/h4-6,10H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBZUVACBZQYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6011533.png)
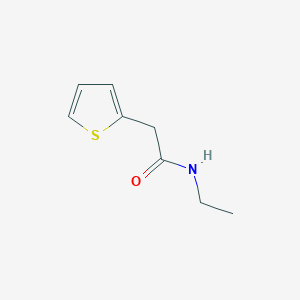
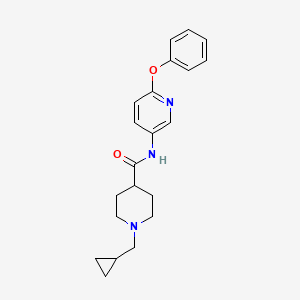
![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
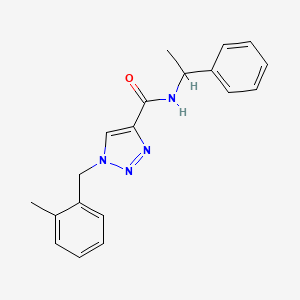
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)
![2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B6011626.png)
![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)
